molecular formula C11H15N3O2S B1518899 3-amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide CAS No. 1146290-38-1

3-amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide

Cat. No.: B1518899
CAS No.: 1146290-38-1
M. Wt: 253.32 g/mol
InChI Key: LWHNCKLZGOMLKW-UHFFFAOYSA-N
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Description

3-Amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide is a chemical compound with the molecular formula C11H15N3O2S. It is known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a sulfonamide group, and a methylated pyrrolidinylidene moiety.

Biochemical Analysis

Biochemical Properties

3-amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as sulfonamide-sensitive enzymes. The interaction between this compound and these enzymes typically involves the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing its substrate .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the cell cycle, leading to alterations in cell proliferation and apoptosis. Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolites through metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, such as enzymes and receptors. By binding to the active site of enzymes, it can inhibit their catalytic activity, leading to a decrease in the production of specific metabolites. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, such as organ damage or systemic toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit enzymes in the sulfonamide-sensitive pathway, leading to changes in metabolic flux and metabolite levels. Additionally, it may affect the activity of other metabolic enzymes, resulting in alterations in the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The distribution of this compound can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence metabolic processes. The precise localization of this compound can determine its role in cellular function and biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide typically involves the reaction of 3-aminobenzenesulfonamide with 1-methyl-2-pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of continuous flow reactors or batch reactors to optimize production efficiency and yield. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 3-amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with specific biological targets, making it a valuable tool for understanding biological processes.

Medicine: The compound has potential applications in the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug discovery and development in the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • 3-Amino-N-(2-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide

  • 3-Amino-N-(3-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide

  • 3-Amino-N-(4-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide

Uniqueness: 3-Amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide stands out due to its specific structural features and reactivity. Its methylated pyrrolidinylidene moiety provides unique chemical properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-14-7-3-6-11(14)13-17(15,16)10-5-2-4-9(12)8-10/h2,4-5,8H,3,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHNCKLZGOMLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1=NS(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601193383
Record name 3-Amino-N-(1-methyl-2-pyrrolidinylidene)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146290-38-1
Record name 3-Amino-N-(1-methyl-2-pyrrolidinylidene)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146290-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-(1-methyl-2-pyrrolidinylidene)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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